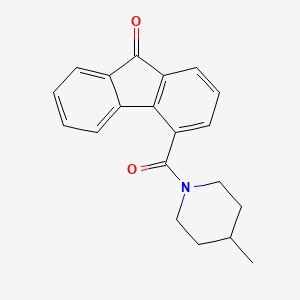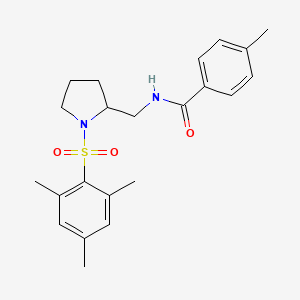
N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Nucleophilic Addition to Pyridinium Salts
Research on nucleophilic addition to pyridinium salts, as discussed by Lemire et al. (2004), explores methodologies that could potentially apply to the synthesis and functionalization of compounds similar to N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide. Such methodologies facilitate the synthesis of highly potent, nonpeptide, Substance P antagonists, highlighting a pathway for the development of new therapeutic agents (Lemire, Grenon, Pourashraf, & Charette, 2004).
Ruthenium Complexes of Diphenylphosphino Derivatives
The synthesis and characterization of bidentate P,N- and P,O-chelate ligands and their reactivity, as investigated by Gericke and Wagler (2016), provide insights into the coordination chemistry that could be relevant for the functionalization or catalytic applications of compounds like this compound. Such research underscores the importance of understanding the molecular structure and reactivity for the development of novel catalysts and reagents (Gericke & Wagler, 2016).
Pyridine Functionalised N-heterocyclic Carbene Complexes
The study on pyridine-functionalized N-heterocyclic carbene complexes by Tulloch et al. (2000) illustrates the catalytic potential of such complexes, which could be related to the applications of this compound in catalysis, particularly in reactions such as Heck arylation. This research highlights the role of structural design in achieving high catalytic efficiency and selectivity (Tulloch, Danopoulos, Tooze, Cafferkey, Kleinhenz, & Hursthouse, 2000).
Thiourea-Catalyzed Asymmetric Michael Addition
The development of thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides by Inokuma, Hoashi, and Takemoto (2006) could inform on the reactivity and potential synthetic applications of this compound in facilitating asymmetric synthesis and catalysis. This research underlines the importance of catalyst design in enhancing reactivity and selectivity for synthetic applications (Inokuma, Hoashi, & Takemoto, 2006).
Orientations Futures
The pyrrolidine ring, a key feature of “N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide”, is a versatile scaffold for the design of new compounds with different biological profiles . This suggests potential future directions in the design and synthesis of novel biologically active compounds.
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
4-methyl-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-15-7-9-19(10-8-15)22(25)23-14-20-6-5-11-24(20)28(26,27)21-17(3)12-16(2)13-18(21)4/h7-10,12-13,20H,5-6,11,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIOYGAFBVTCRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2759416.png)

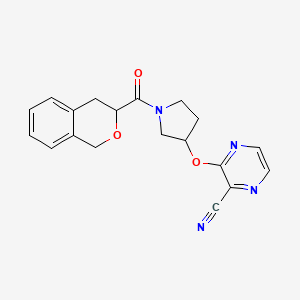
![3-amino-N-(4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2759420.png)
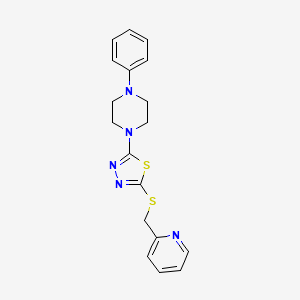
![2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2759423.png)
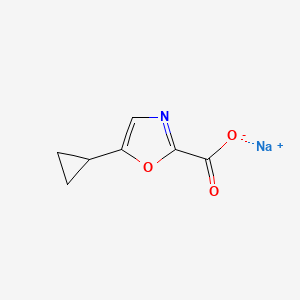
![7-Chloro-1-(4-isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2759429.png)
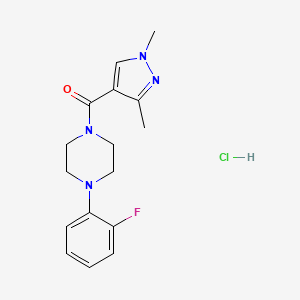
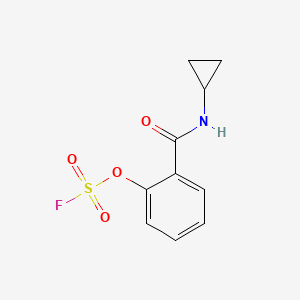
![(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2759434.png)
![N-[(2-chlorophenyl)methyl]methanesulfonamide](/img/structure/B2759435.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2759436.png)
